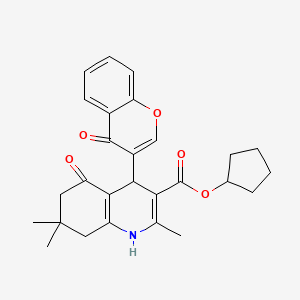![molecular formula C26H30N2O4 B4959489 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines at relatively low concentrations. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine. One direction is to investigate the compound's potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the compound's mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to evaluate the compound's safety and toxicity in vivo.
Synthesis Methods
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been achieved using different methods. One of the most common methods involves the reaction between 1-(3-ethoxy-4-methoxybenzyl)piperazine and 2-naphthylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-3-31-25-16-20(8-11-24(25)30-2)18-27-12-14-28(15-13-27)26(29)19-32-23-10-9-21-6-4-5-7-22(21)17-23/h4-11,16-17H,3,12-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSUKXOHKMYFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)
![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4959501.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![methyl 2-{[({1-[4-(propoxycarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4959507.png)